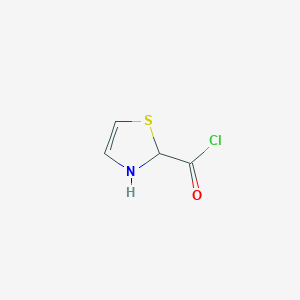
2,3-Dihydrothiazole-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrothiazole-2-carbonyl chloride is a heterocyclic compound containing a five-membered ring with nitrogen and sulfur atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrothiazole-2-carbonyl chloride typically involves the reaction of thiazole derivatives with chlorinating agents. One common method is the reaction of 2,3-dihydrothiazole with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of this compound with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
化学反応の分析
Types of Reactions
2,3-Dihydrothiazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,3-dihydrothiazole-2-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Amines and Alcohols: Used for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
2,3-Dihydrothiazole-2-carboxylic Acid: Formed from hydrolysis.
科学的研究の応用
2,3-Dihydrothiazole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with thiazole moieties.
Industry: Used in the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 2,3-dihydrothiazole-2-carbonyl chloride involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The presence of the thiazole ring allows the compound to interact with various biological receptors, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
Thiazole: A parent compound with similar structural features.
2,3-Dihydrothiazole: A precursor in the synthesis of 2,3-dihydrothiazole-2-carbonyl chloride.
Thiazole-4-carboxylic Acid: Another thiazole derivative with different functional groups.
Uniqueness
This compound is unique due to its specific reactivity and ability to form various derivatives through substitution, oxidation, and reduction reactions. Its applications in diverse fields such as chemistry, biology, and industry highlight its versatility and importance in scientific research .
特性
分子式 |
C4H4ClNOS |
|---|---|
分子量 |
149.60 g/mol |
IUPAC名 |
2,3-dihydro-1,3-thiazole-2-carbonyl chloride |
InChI |
InChI=1S/C4H4ClNOS/c5-3(7)4-6-1-2-8-4/h1-2,4,6H |
InChIキー |
QMSYRQSJZMWZCP-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(N1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


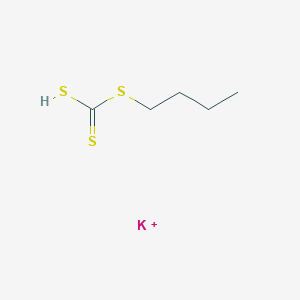
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
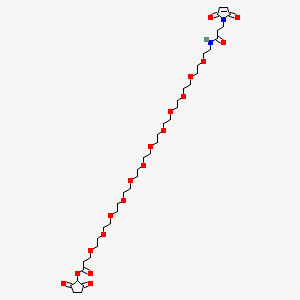


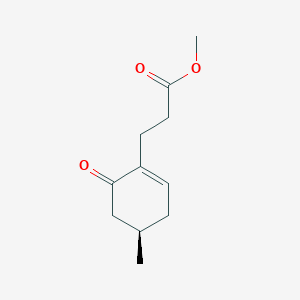
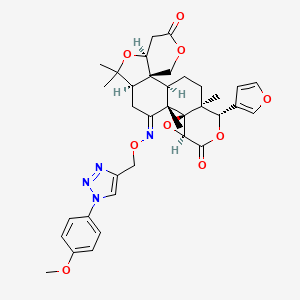

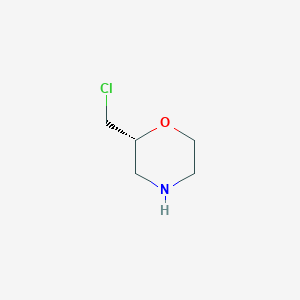
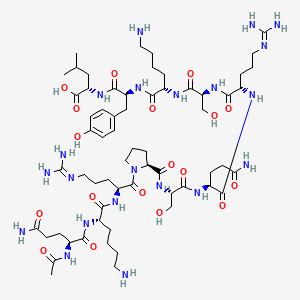
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)


